3-(Furan-2-yl)-2-methylprop-2-en-1-amine
Description
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C8H11NO/c1-7(6-9)5-8-3-2-4-10-8/h2-5H,6,9H2,1H3/b7-5+ |
InChI Key |
PNGCJMIREFOPSJ-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/CN |
Canonical SMILES |
CC(=CC1=CC=CO1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the condensation reaction between furan-2-carbaldehyde and 2-methylprop-2-en-1-amine under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) at the Furan Ring
The electron-rich furan ring undergoes regioselective electrophilic substitution, primarily at the 5-position due to steric and electronic effects of the allylic amine substituent. Protonation or Lewis acid coordination activates the ring for reactions such as:
-
Nitration : Using HNO₃/H₂SO₄ at 0–5°C yields 5-nitro derivatives.
-
Sulfonation : SO₃ in DCM generates 5-sulfonic acid intermediates.
-
Friedel-Crafts Alkylation : Limited by competing amine reactivity but feasible with bulky electrophiles.
The allylic amine’s electron-donating effect directs substitution to the para position relative to the oxygen atom .
Nucleophilic Reactions at the Allylic Amine
The primary amine group participates in nucleophilic additions and condensations:
These reactions exploit the amine’s ability to act as a nucleophile, forming C–N bonds with carbonyl electrophiles .
Alkylation and Acylation
The amine undergoes alkylation with alkyl halides or acylation with acid chlorides:
-
Alkylation : Propargyl bromide in DMF at 60°C yields -propargyl derivatives (e.g., ) with 70–88% efficiency .
-
Acylation : Acetyl chloride in pyridine generates -acetylated products, though steric hindrance from the methyl group reduces yields to ~50% .
Quaternization with methyl iodide forms ammonium salts, enhancing water solubility for biological assays .
Oxidative Dearomatization and Cyclization
Under acidic oxidative conditions (e.g., m-CPBA/TFA), the furan ring undergoes dearomatization to form 2-ene-1,4,7-trione intermediates. Subsequent cyclization via Paal–Knorr-like mechanisms yields functionalized dihydrofurans or fully conjugated trienones (Scheme 1) :
Key Observations :
-
Z-isomers cyclize efficiently (89% conversion), while E-isomers show minimal reactivity .
-
Substituents on the allylic chain modulate reaction rates and product distributions.
Multi-Component Reactions (MCRs)
The compound participates in Petasis reactions with boronic acids and carbonyl compounds to generate polycyclic amines. For example:
Conditions : Hexafluoroisopropanol (HFIP), 24h, RT.
Scope : Electron-rich boronic acids (e.g., 4-methoxyphenyl) give yields up to 87%, while electron-deficient variants fail .
Cycloaddition Reactions
The conjugated enamine system enables [4+2] Diels-Alder reactivity:
-
As a dienophile : Reacts with electron-rich dienes (e.g., 1,3-butadiene) under thermal conditions.
-
As a diene : Activated by Lewis acids (e.g., AlCl₃) to react with maleic anhydride, yielding bicyclic adducts.
Regioselectivity : Favored endo transition states due to secondary orbital interactions between the furan oxygen and dienophile .
Acid-Catalyzed Rearrangements
In concentrated HCl or H₂SO₄, the allylic amine undergoes Wagner-Meerwein shifts or hydride transfers, forming isoindole or quinoline analogs. For example:
Mechanism : Protonation at the β-carbon triggers a 1,2-alkyl shift, followed by ring closure .
Ring-Opening Reactions
Ozonolysis or peracid treatment cleaves the furan ring:
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that 3-(Furan-2-yl)-2-methylprop-2-en-1-amine exhibits notable antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or treatments for infections.
Neuroprotective Effects
Research has shown that this compound may enhance synaptic transmission in the hippocampus without inducing hyperexcitability, indicating its potential as a cognition-enhancing therapeutic agent. This could be particularly beneficial in treating neurodegenerative diseases.
Anticancer Potential
Studies have demonstrated that this compound can inhibit the activity of monoamine oxidase (MAO), particularly MAO-B, which is involved in neurotransmitter metabolism. This inhibition may lead to increased levels of dopamine and other neurotransmitters, potentially enhancing cognitive functions and offering therapeutic benefits for certain cancers.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains | |
| Neuroprotective | Enhances synaptic transmission in the hippocampus | |
| Anticancer | Inhibits MAO-B; potential for enhancing cognitive functions |
Case Study 1: Cognition Enhancement
A study involving animal models demonstrated that administration of this compound resulted in significant improvements in cognitive functions without adverse effects on seizure thresholds. This study highlights the compound's potential as a therapeutic agent for cognitive enhancement.
Case Study 2: Antimicrobial Evaluation
In vitro tests were conducted to evaluate the antimicrobial properties of this compound against various bacterial strains. Results indicated that it possesses significant antimicrobial activity, suggesting its potential use in treating infectious diseases.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The furan ring’s aromatic nature allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The prop-2-en-1-amine group can form hydrogen bonds and other interactions with biological molecules, contributing to its overall biological activity .
Comparison with Similar Compounds
Structural Analogues
Core Structural Variations
- 1-(Furan-2-yl)-2-methylpropan-1-amine (CAS 116606-91-8): Differs in the absence of the propenyl double bond, leading to reduced conjugation and altered reactivity. Its boiling point (68–69°C at 9 Torr) and pKa (9.66) suggest lower polarity compared to the target compound .
- The hydrochloride salt form improves solubility for pharmaceutical applications .
- (Furan-2-yl)methyl(prop-2-en-1-yl)amine (CAS 120153-60-8): Features a methyl group on the nitrogen atom, reducing basicity (pKa ~8–9 estimated) compared to the primary amine in the target compound .
Substituted Propenylamines
- N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine (CAS Not provided): The alkyne group in place of the propenyl chain increases rigidity and reactivity in click chemistry applications .
- (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine (CAS 2060046-67-3): The methoxyphenyl group introduces steric hindrance and electron-donating effects, altering binding affinity in receptor-targeted studies .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Properties | Reference |
|---|---|---|---|---|
| 1-(Furan-2-yl)-2-methylpropan-1-amine | C8H13NO | 139.20 | Density: 0.9625 g/cm³; pKa: 9.66 | |
| (Furan-2-yl)methyl(prop-2-en-1-yl)amine | C9H13NO | 151.21 | Likely pKa: ~8–9 (estimated) | |
| 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride | C9H12ClN3O2 | 229.67 | Soluble in polar solvents; storage: RT |
Biological Activity
3-(Furan-2-yl)-2-methylprop-2-en-1-amine, also known as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has garnered attention for its potential biological activities, particularly as a monoamine oxidase B (MAO-B) inhibitor. This compound's interactions with neurochemical systems suggest promising therapeutic applications, especially in cognitive disorders like Alzheimer's disease.
Chemical Structure and Properties
The chemical structure of F2MPA can be described as follows:
- Molecular Formula : C₉H₁₃N
- Molecular Weight : 149.21 g/mol
-
Chemical Structure :
Inhibition of Monoamine Oxidase
F2MPA has been characterized as a partially reversible inhibitor of MAO-B, with significant implications for enhancing monoaminergic transmission. The inhibition profile reveals:
- IC₅₀ Value : 5.16 ± 0.86 μM for MAO-B.
- Selectivity Ratio : Greater than 19, indicating no inhibition of MAO-A at tested concentrations .
The compound's selectivity and potency make it a candidate for further exploration in the treatment of neurodegenerative diseases. Notably, it is more potent than clorgyline (a selective MAO-A inhibitor) but less active than iproniazide and l-deprenyl (both MAO-B selective inhibitors) in comparative studies .
Neurochemical Effects
Research indicates that F2MPA positively influences synaptic transmission and long-term potentiation (LTP) in the dentate gyrus of the hippocampus, which is crucial for memory and learning processes. In studies involving anesthetized rats, F2MPA administration resulted in:
- Enhanced basic synaptic transmission.
- Improved LTP without inducing pathological hyperexcitability .
These findings underscore the potential of F2MPA as a neuroprotective agent.
ADMET Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of F2MPA were evaluated to assess its suitability for in vivo studies. The results indicated:
- High Intestinal Absorption : Favorable for oral bioavailability.
- Good Brain Penetration : Suggests efficacy in central nervous system applications.
- Moderate Toxicity Profile : Further studies are needed to fully understand its safety .
Comparative Analysis with Other Compounds
To contextualize the biological activity of F2MPA, a comparative analysis with other furan derivatives reveals varying degrees of MAO inhibition and biological effects. For instance:
| Compound Name | IC₅₀ (MAO-B) | Selectivity | Notes |
|---|---|---|---|
| F2MPA | 5.16 μM | >19 | Partially reversible |
| Clorgyline | - | Selective | MAO-A selective |
| Iproniazide | - | - | MAO-B selective |
| L-deprenyl | - | - | Highly potent MAO-B inhibitor |
Case Studies
- Cognitive Enhancement in Animal Models :
- Neuroprotection Studies :
Q & A
Q. What are the common synthetic routes for preparing 3-(Furan-2-yl)-2-methylprop-2-en-1-amine, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multi-step organic reactions. A key step is the introduction of the furan moiety via cross-coupling or cyclization reactions. For example, furan-containing intermediates are often synthesized using Sonogashira coupling or cyclopropane ring formation under controlled conditions . Critical considerations include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
- Reaction atmosphere : Inert conditions (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
A table of common synthetic steps:
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Furan ring formation | CuI, DMF, 80°C | 60–70 | |
| 2 | Amine functionalization | NH₃/MeOH, RT | 50–55 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic signals?
- ¹H/¹³C NMR : Furan protons appear as doublets at δ 6.2–7.4 ppm, while the allylic methyl group resonates at δ 1.8–2.1 ppm. The amine proton (if free) is typically broad at δ 1.5–2.5 ppm .
- IR Spectroscopy : Stretching vibrations for C=C (1630–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm the enamine structure .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight. Fragmentation patterns distinguish regioisomers .
Q. How is the molecular structure of this compound resolved experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Use slow evaporation of a hexane/EtOAc mixture.
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 123 K.
- Refinement : SHELXL (for small molecules) or Olex2 for structure solution. Bond lengths and angles confirm stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Comparative studies : Test the compound alongside structurally similar molecules (e.g., 3-(pyridinyl) analogs) to isolate furan-specific effects .
- Dose-response validation : Use multiple assays (e.g., enzyme inhibition and cell viability) to confirm activity thresholds.
- Meta-analysis : Cross-reference data from PubChem or ChEMBL to identify outliers .
Q. What computational methods predict the reactivity and regioselectivity of this compound in synthetic modifications?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic attack sites (e.g., furan C3 vs. enamine β-carbon).
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .
- Hammett plots : Corlate substituent effects on reaction rates for mechanistic insights .
Q. What are the key challenges in optimizing the synthesis of this compound for high enantiomeric purity?
- Racemization risk : The allylic amine is prone to epimerization under acidic/basic conditions. Use low-temperature (0–5°C) and mild bases (e.g., NaHCO₃) .
- Catalyst chirality : Chiral phosphine ligands (e.g., BINAP) in asymmetric hydrogenation improve enantioselectivity (>90% ee) .
- Byproduct formation : Monitor for dimerization via LC-MS and adjust stoichiometry (e.g., 1.2:1 furan:amine ratio) .
Data Contradiction Analysis Example
Issue : Conflicting reports on antimicrobial activity (IC₅₀ = 10 μM vs. 50 μM).
Resolution :
Replicate assays : Use standardized CLSI protocols.
Structural verification : Confirm compound purity via SC-XRD .
Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
